molecular formula C12H16N2O3 B5131180 N'-(2-Ethoxyphenyl)-N-ethylethanediamide

N'-(2-Ethoxyphenyl)-N-ethylethanediamide

Cat. No.: B5131180
M. Wt: 236.27 g/mol
InChI Key: UFNUQTJFYONCCQ-UHFFFAOYSA-N
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Description

N'-(2-Ethoxyphenyl)-N-ethylethanediamide (CAS 23949-66-8) is an ethanediamide derivative with the molecular formula C₁₈H₂₀N₂O₃ and a molecular weight of 312.368 g/mol . Its structure features two aromatic substituents: a 2-ethoxyphenyl group and a 2-ethylphenyl group linked via an oxamide bridge. The compound is commercially known as Tinuvin 312, suggesting its application as a UV stabilizer in polymers or coatings . Key identifiers include the SMILES notation CCC1=CC=CC=C1NC(=O)C(=O)NC2=CC=CC=C2OCC and InChIKey YIMHRDBSVCPJOV-UHFFFAOYSA-N .

Properties

IUPAC Name

N'-(2-ethoxyphenyl)-N-ethyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-3-13-11(15)12(16)14-9-7-5-6-8-10(9)17-4-2/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNUQTJFYONCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NC1=CC=CC=C1OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Ethoxyphenyl)-N-ethylethanediamide typically involves the reaction of 2-ethoxyaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of N’-(2-Ethoxyphenyl)-N-ethylethanediamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Comparison with Similar Compounds

Ethanediamide Derivatives

N-(2-Ethoxyphenyl)-N'-(4-isododecylphenyl)oxamide
  • Structure : Features a branched 4-isododecylphenyl group instead of 2-ethylphenyl.
  • Molecular Formula : C₂₈H₄₀N₂O₃ (MW: 476.63 g/mol) .
  • However, its larger size may reduce solubility in polar solvents compared to the ethyl-substituted analog .
N,N'-Bis(2-ethoxyphenyl)ethanediamide
  • Structure : Both substituents are 2-ethoxyphenyl groups.
  • Molecular Formula : C₁₈H₂₀N₂O₄ (MW: 328.36 g/mol) .
  • Properties : Symmetry may increase crystallinity and melting point, though specific data are unavailable. The dual ethoxy groups could enhance UV absorption, making it a candidate for photostabilization .
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
N'-(2-Ethoxyphenyl)-N-ethylethanediamide C₁₈H₂₀N₂O₃ 312.37 2-ethylphenyl, 2-ethoxyphenyl UV stabilizer (e.g., Tinuvin 312)
N-(2-Ethoxyphenyl)-N'-(4-isododecylphenyl)oxamide C₂₈H₄₀N₂O₃ 476.63 4-isododecylphenyl Polymer additive for durability
N,N'-Bis(2-ethoxyphenyl)ethanediamide C₁₈H₂₀N₂O₄ 328.36 Dual 2-ethoxyphenyl Photostabilization

Thioxothiazolidinone Derivatives

describes compounds based on N(2-ethoxyphenyl)-2-thioxothiazolidin-4-one , which differ in their substituents and functional groups:

(Z)-5-(3,4-Dimethylbenzylidene)-3-N(2-ethoxyphenyl)-2-thioxothiazolidin-4-one Yield: 82%, Melting Point: 136°C.

(Z)-5-(Furan-2-ylmethylene)-3-N(2-ethoxyphenyl)-2-thioxothiazolidin-4-one

  • Yield : 53%, Melting Point : 140°C.
  • Features : The furan ring may enable π-π interactions, influencing solubility and electronic properties .

Compound (Thioxothiazolidinones) Substituent Yield (%) Melting Point (°C) Key Functional Groups
3,4-Dimethylbenzylidene derivative 3,4-Dimethylbenzylidene 82 136 Thioxo, carbonyl, ethoxyphenyl
Furan-2-ylmethylene derivative Furan-2-ylmethylene 53 140 Thioxo, carbonyl, heterocyclic

Key Differences :

  • Thioxothiazolidinones contain a thioxo (C=S) group instead of the oxamide (N-C(=O)-C(=O)-N) bridge, altering electronic properties and hydrogen-bonding capacity.
  • Lower yields in furan derivatives (e.g., 53%) suggest synthetic challenges due to steric or electronic effects .

Phthalimide Derivatives

  • Structure : Chlorine and phenyl groups on a phthalimide ring.
  • Applications : High-purity grades are critical for polymer production, contrasting with ethanediamides' roles as stabilizers .

Comparison :

  • Phthalimides exhibit rigid, planar structures ideal for high-temperature polymers, while ethanediamides offer flexibility due to their aliphatic bridges.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for N'-(2-Ethoxyphenyl)-N-ethylethanediamide, and how can researchers optimize yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, sulfonamide derivatives with ethoxyphenyl groups (e.g., N-(2-Ethoxyphenyl)benzenesulfonamide) are synthesized by reacting 2-ethoxyaniline with benzenesulfonyl chloride under basic conditions (yield: 89%) . Optimization involves adjusting reaction temperature (70–90°C), solvent polarity (e.g., dichloromethane), and stoichiometric ratios. Purity is validated via HPLC or TLC with Rf values compared to standards.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • IR Spectroscopy : Identify functional groups (e.g., -NH at ~3430 cm⁻¹, -SO₂ at ~1340 cm⁻¹) .
  • Mass Spectrometry (EIMS) : Confirm molecular weight via parent ion peaks (e.g., m/z 277 [M⁺] for analogous compounds) .
  • NMR : Use ¹H/¹³C NMR to resolve ethoxy (-OCH₂CH₃) and ethylamide (-NHCO-) groups. Compare chemical shifts to databases (e.g., NIST Chemistry WebBook) .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Stability studies should assess degradation under:

  • Temperature : Accelerated aging at 40°C for 6 months, monitored via HPLC .
  • pH : Expose to buffers (pH 2–12) to identify hydrolysis-prone conditions (e.g., acidic degradation of ethoxy groups) .
  • Light : UV-Vis spectroscopy (λmax ~255 nm) to detect photodegradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound analogs?

  • Methodological Answer : Discrepancies in IC₅₀ values or receptor binding may arise from:

  • Structural isomerism : Use X-ray crystallography (e.g., SHELXL ) to confirm stereochemistry.
  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) and validate with positive controls (e.g., reference inhibitors) .
  • Data normalization : Apply statistical tools (e.g., ANOVA) to compare results across studies .

Q. What computational strategies are effective for modeling the interaction of this compound with biological targets?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina to predict binding affinities to enzymes (e.g., cytochrome P450) .
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
  • QSAR models : Train models with descriptors like logP and HOMO/LUMO gaps to predict activity .

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of ethanediamide derivatives?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with fluorophenyl (e.g., N'-(4-Fluorophenyl)- derivatives) or thiophene groups , then compare bioactivity.
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., carbonyl groups) .
  • In vitro assays : Test inhibition of COX-2 or TNF-α to link structural motifs (e.g., ethoxy vs. methoxy) to anti-inflammatory effects .

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